molecular formula C13H24N2O2 B8226496 tert-Butyl 1-(aminomethyl)-4-azabicyclo[5.1.0]octane-4-carboxylate

tert-Butyl 1-(aminomethyl)-4-azabicyclo[5.1.0]octane-4-carboxylate

Cat. No.: B8226496
M. Wt: 240.34 g/mol
InChI Key: YRHNMYALVMKKRW-UHFFFAOYSA-N
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Description

tert-Butyl 1-(aminomethyl)-4-azabicyclo[510]octane-4-carboxylate is a bicyclic compound that features a tert-butyl ester group, an aminomethyl group, and a 4-azabicyclo[510]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-(aminomethyl)-4-azabicyclo[5.1.0]octane-4-carboxylate typically involves the following steps:

    Formation of the 4-azabicyclo[5.1.0]octane core: This can be achieved through a cyclization reaction involving suitable precursors.

    Introduction of the aminomethyl group: This step often involves the use of aminomethylating agents under controlled conditions.

    Esterification to form the tert-butyl ester: This is usually done using tert-butyl alcohol and an appropriate esterification catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-(aminomethyl)-4-azabicyclo[5.1.0]octane-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The tert-butyl ester group can be substituted with other ester or amide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for ester or amide formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while reduction can produce various amine derivatives.

Scientific Research Applications

tert-Butyl 1-(aminomethyl)-4-azabicyclo[5.1.0]octane-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its potential bioactivity.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(aminomethyl)-4-azabicyclo[5.1.0]octane-4-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The bicyclic core may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 1-(aminomethyl)-4-azabicyclo[5.1.0]octane-4-carboxylate: shares similarities with other bicyclic compounds such as tropane derivatives and azabicyclo[3.2.1]octane derivatives.

    Tropane derivatives: These compounds also feature a bicyclic structure and are known for their activity on the central nervous system.

    Azabicyclo[3.2.1]octane derivatives: These compounds have a similar bicyclic core but differ in the arrangement of their functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 1-(aminomethyl)-4-azabicyclo[5.1.0]octane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-6-4-10-8-13(10,9-14)5-7-15/h10H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHNMYALVMKKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC2(CC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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